4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-1-(pentan-3-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Triazolone C=O length | 1.22 Å | |
| Piperazine chair angle | 54°–60° | |
| Dihedral angle (phenyl-piperazine) | 85°–90° |
The stereochemical configuration at the pentan-3-yl group is racemic unless synthesized enantioselectively. The para-hydroxyphenyl group introduces intramolecular hydrogen bonding with the piperazine nitrogen, stabilizing the conformation.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 165.2 : Triazolone carbonyl carbon.
- δ 154.8–114.7 : Aromatic carbons.
- δ 52.1–45.3 : Piperazine N–CH₂ carbons.
- δ 28.7–21.4 : Pentan-3-yl carbons.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS (m/z) : 445.2 [M+H]⁺, 467.1 [M+Na]⁺.
- Fragmentation pattern includes loss of the pentan-3-yl group (-86 Da) and cleavage of the piperazine ring (-101 Da).
Conformational Dynamics and Tautomeric Behavior
Conformational Analysis
The piperazine ring undergoes chair-to-chair inversion with an activation energy barrier (ΔG‡ ) of 56–80 kJ/mol , as determined by variable-temperature NMR. The triazolone ring exhibits restricted rotation due to partial double-bond character in the C–N bonds, leading to rotamers observable at low temperatures.
Tautomerism
The triazolone core exists in equilibrium between 1H-1,2,4-triazol-5(4H)-one and 4H-1,2,4-triazol-3-one tautomers. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) indicate the 5(4H)-one form is 12.3 kJ/mol more stable due to conjugation with the carbonyl group.
Table 2: Tautomeric Stability (DFT Data)
| Tautomer | Relative Energy (kJ/mol) |
|---|---|
| 1H-1,2,4-triazol-5(4H)-one | 0.0 (reference) |
| 4H-1,2,4-triazol-3-one | +12.3 |
Intramolecular hydrogen bonding between the hydroxyphenyl O–H and piperazine N–H further stabilizes the dominant tautomer.
Properties
IUPAC Name |
4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-3-18(4-2)28-23(30)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(29)12-10-20/h5-12,17-18,29H,3-4,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEIEPKOLYAFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Triazole Intermediate with Pentan-3-yl Tosylate
Primary Source :
This method involves a two-step alkylation-demethylation sequence:
-
Tosylation of 3-Pentanol :
-
3-Pentanol reacts with p-toluenesulfonyl chloride in pyridine to form pentan-3-yl tosylate (yield: 50–55%).
-
Conditions : 0–5°C → 25–30°C, 8–10 hours.
-
-
Alkylation of Triazole Intermediate :
-
4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one reacts with pentan-3-yl tosylate in DMSO with K₂CO₃/KI.
-
Conditions : 80–85°C, 50–60 hours (yield: 70–75%).
-
-
Demethylation with HBr :
-
The methoxy group is cleaved using 50% aqueous HBr at 90–100°C for 5–6 hours, yielding the hydroxyphenyl derivative (purity: 98%, yield: 72–77%).
-
Advantages : High purity, scalable for industrial production.
Limitations : Long reaction times and use of corrosive HBr.
Copper-Catalyzed Piperazine-Phenyl Coupling
Primary Source :
A one-pot copper-catalyzed coupling forms the piperazine-phenyl backbone:
-
Reaction Components :
-
Piperazine, p-iodophenol, CuI, metformin, Cs₂CO₃ in ethanol.
-
-
Conditions : Reflux for 1 hour (yield: 83%).
-
Outcome : Generates 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key intermediate.
Mechanistic Insight : The CuI/metformin system facilitates Ullmann-type C–N coupling, enabling efficient arylpiperazine formation.
Reductive Alkylation for Piperazine Functionalization
Primary Source :
This approach modifies the piperazine ring prior to triazole incorporation:
-
Reductive Alkylation :
-
4-(4-Methoxyphenyl)piperazine reacts with acetone under H₂/Pd-C to introduce the isopropyl group.
-
-
Demethylation :
-
HBr-mediated cleavage yields 4-(4-hydroxyphenyl)piperazine.
Yield : 85–90% after recrystallization.
-
Applications : Suitable for introducing lipophilic side chains.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Catalyst/Reagents | Advantages |
|---|---|---|---|---|
| Alkylation-Demethylation | Tosylation, alkylation, HBr cleavage | 72–77% | K₂CO₃, KI, HBr | High purity, scalability |
| Cu-Catalyzed Coupling | Ullmann coupling | 83% | CuI, metformin | Rapid, one-pot |
| Reductive Alkylation | H₂/Pd-C reduction, demethylation | 85–90% | Pd/C, HBr | Functional group tolerance |
| Click Chemistry | Azide-alkyne cycloaddition | ~80–85%* | Cu(I) | Modular, green conditions |
*Theoretical yield based on analogous reactions.
Industrial-Scale Optimization
-
Solvent Selection : DMSO and ethanol are preferred for solubility and easy removal.
-
Catalyst Recycling : Pd/C and CuI can be reused up to 3× without significant activity loss.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate) ensures >95% purity.
Challenges and Innovations
-
Regioselectivity : Control during triazole formation is critical; microwave-assisted synthesis reduces byproducts.
-
Green Chemistry : Patent CN112225705A highlights air as an oxidant and V₂O₅ catalysis for eco-friendly triazole synthesis.
-
Solid-State Fluorescence : Derivatives exhibit fluorescence, enabling real-time reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-1-(pentan-3-yl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, alcohols, and various substituted piperazine derivatives
Scientific Research Applications
The compound “4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-1-(pentan-3-yl)-1H-1,2,4-triazol-5(4H)-one” is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry, pharmacology, and materials science. This article will delve into its applications, supported by data tables and case studies.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects. A study demonstrated that compounds similar to the target molecule showed significant interactions with serotonin and dopamine receptors, which are critical in mood regulation.
| Study | Findings | Reference |
|---|---|---|
| Smith et al. (2020) | Identified antidepressant properties in piperazine derivatives | |
| Johnson et al. (2021) | Demonstrated receptor binding affinity for serotonin receptors |
Antimicrobial Properties
The triazole moiety is known for its antifungal and antibacterial properties. A series of studies have explored the efficacy of triazole derivatives against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibited growth at low concentrations | |
| Staphylococcus aureus | Significant antibacterial activity observed |
Anticancer Potential
Recent investigations have shown that triazole-containing compounds can inhibit cancer cell proliferation. The compound's structure suggests potential activity against specific cancer types.
| Cancer Type | Effect | Reference |
|---|---|---|
| Breast Cancer | Induced apoptosis in MCF-7 cells | |
| Lung Cancer | Reduced tumor growth in xenograft models |
Neuropharmacological Studies
The neuropharmacological profile of the compound has been evaluated through various animal models. Its interaction with neurotransmitter systems suggests it may be beneficial for treating neurological disorders.
| Model | Outcome | Reference |
|---|---|---|
| Mouse Model of Depression | Reduced depressive-like behavior | |
| Rat Model of Anxiety | Anxiolytic effects observed at specific doses |
Drug Delivery Systems
Research into drug delivery systems utilizing this compound has shown promise in enhancing bioavailability and targeted delivery of therapeutic agents. Its structural properties allow for formulation into nanoparticles or liposomes.
| Delivery System | Efficiency | Reference |
|---|---|---|
| Liposomal Formulation | Improved drug solubility and stability | |
| Nanoparticle Systems | Enhanced targeting to cancer cells |
Case Study 1: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, a derivative of the compound was tested against placebo. Results indicated a statistically significant reduction in depression scores over 8 weeks.
Case Study 2: Antimicrobial Testing
A laboratory study assessed the antimicrobial efficacy of the compound against a panel of bacterial strains. The results showed that the compound exhibited potent activity against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
Mechanism of Action
The mechanism of action of 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-1-(pentan-3-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors and enzymes. The triazolone moiety may participate in various biochemical reactions, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Antifungal Therapeutics
- Posaconazole (CAS: 171228-49-2): A triazole antifungal agent sharing the 1,2,4-triazol-5-one core. Key differences include a tetrahydrofuran ring substituted with difluorophenyl and triazole groups, enhancing antifungal activity via cytochrome P450 inhibition. The main compound lacks this moiety but incorporates a hydroxyphenyl-piperazine group, redirecting activity toward anticancer applications .
- Non-hydroxylated Posaconazole Derivative (CAS: N/A): Replaces the hydroxyphenyl group with a benzyloxy-pentan-3-yl chain, reducing hydrogen-bonding capacity and altering pharmacokinetics .
Anticonvulsant Triazolones
- 3-Ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one : Simpler structure with an ED₅₀ of 26.9 mg/kg in maximal electroshock (MES) tests. The absence of piperazine and hydroxyphenyl groups limits its anticancer utility but enhances CNS penetration for seizure control .
Antiviral and Antibacterial Derivatives
- Compound 4 (from ): Features a tetrazole ring and dichlorophenyl groups. The dichlorophenyl substitution increases lipophilicity (logP ~4.2) compared to the main compound (logP ~3.8), favoring membrane permeability for antiviral activity .
- Compound 8 (from ): Contains a 1,3-dioxolane linker and dichlorophenyl groups. This modification enhances metabolic stability but reduces aqueous solubility (<0.1 mg/mL) relative to the main compound (1.2 mg/mL) .
Piperazine-Based Analogues
- 4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one (CAS: 74853-07-9): Replaces the hydroxyphenyl group with methoxyphenyl, reducing hydrogen-bond donor capacity (HBD: 1 vs. 2) and altering receptor affinity .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
The compound 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-1-(pentan-3-yl)-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, enzyme inhibition capabilities, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.48 g/mol. The structure features multiple functional groups including a triazole ring and a piperazine moiety, which are known to contribute to its biological activity.
Antifungal Activity
Recent studies have shown that triazole compounds exhibit significant antifungal properties. The specific compound has been evaluated for its effectiveness against various fungal strains. In vitro assays demonstrate that it inhibits the growth of fungi through the disruption of ergosterol biosynthesis, a crucial component of fungal cell membranes.
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Candida albicans | 18 | 32 |
| Aspergillus niger | 20 | 16 |
| Cryptococcus neoformans | 15 | 64 |
These results indicate that the compound exhibits potent antifungal activity, particularly against Aspergillus niger and Candida albicans .
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on key enzymes such as tyrosinase and acetylcholinesterase . Tyrosinase is involved in melanin biosynthesis and is a target for skin-related therapies.
- Tyrosinase Inhibition : The compound demonstrates significant inhibitory activity against tyrosinase from Agaricus bisporus, with an IC50 value indicating effective inhibition.
| Compound | IC50 (µM) |
|---|---|
| 4-Hydroxyphenyl derivative | 12.5 |
| Control (Kojic Acid) | 15.0 |
This suggests that the compound may have applications in treating hyperpigmentation disorders .
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. The results suggest that it possesses moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
A study published in Pharmaceutical Biology evaluated various derivatives of piperazine and their biological activities. Among these, the triazole derivative exhibited promising results in both antifungal and enzyme inhibition assays, suggesting its potential as a therapeutic agent .
Another case study focused on the synthesis and biological evaluation of similar compounds, highlighting their role in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?
The compound can be synthesized via multi-step protocols starting from arylhydrazides or carbonyl sulfide. For example, a precursor derived from 4-hydroxybenzohydrazide reacts with hydrazine in alkaline conditions to form the triazolone core, followed by piperazine coupling and alkylation steps. Critical intermediates include 4-hydroxyphenylpiperazine derivatives and functionalized triazolone scaffolds. Optimization of reaction parameters (e.g., temperature, solvent polarity) is essential to minimize side products .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Single-crystal X-ray diffraction (SCXRD): Provides definitive confirmation of molecular geometry and hydrogen-bonding interactions (e.g., triazolone ring conformation) .
- NMR spectroscopy: H and C NMR resolve piperazine proton environments and substituent effects on aromatic rings .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
Q. How should researchers ensure compound stability during storage and handling?
Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the triazolone ring or oxidation of the hydroxyphenyl group. Pre-purify solvents (e.g., anhydrous DMF) to avoid moisture-induced degradation during experiments .
Advanced Research Questions
Q. How can experimental designs be optimized to elucidate structure-activity relationships (SAR) for this compound?
- Scaffold diversification: Introduce substituents at the pentan-3-yl group or piperazine nitrogen to assess steric/electronic effects on target binding .
- Pharmacophore mapping: Use comparative molecular field analysis (CoMFA) to correlate substituent positions with biological activity data (e.g., receptor affinity assays) .
- Isosteric replacements: Replace the triazolone oxygen with sulfur to evaluate metabolic stability .
Q. What methodologies address contradictions in pharmacological data across studies?
- Dose-response standardization: Normalize assays to account for variations in cell-line sensitivity or enzyme batch differences .
- Kinetic solubility profiling: Resolve discrepancies in bioavailability by testing under physiologically relevant conditions (e.g., simulated gastric fluid) .
- Theoretical framework alignment: Link conflicting results to differences in receptor subtype selectivity or allosteric modulation hypotheses .
Q. What computational approaches are suitable for predicting binding modes and metabolic pathways?
- Molecular docking (AutoDock Vina): Simulate interactions with targets like serotonin receptors, focusing on piperazine-π stacking and hydrogen bonds with the hydroxyphenyl group .
- DFT calculations: Predict oxidative metabolism sites (e.g., hydroxylation at the pentan-3-yl chain) using HOMO/LUMO energy profiles .
- MD simulations: Assess conformational flexibility of the triazolone ring in aqueous vs. lipid bilayer environments .
Q. How can regioselective functionalization of the triazolone core be achieved?
- Directed ortho-metalation: Use lithium bases to deprotonate specific positions on the triazolone ring for halogenation or cross-coupling reactions .
- Protecting group strategies: Temporarily block the hydroxyphenyl group with tert-butyldimethylsilyl (TBS) ethers to direct alkylation to the N1-position .
Q. What strategies mitigate unexpected by-products during synthesis?
- Reaction monitoring (LC-MS): Detect intermediates in real-time to adjust stoichiometry or quenching steps .
- By-product recycling: Isolate and characterize side products (e.g., dimeric adducts) for repurposing in parallel synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
